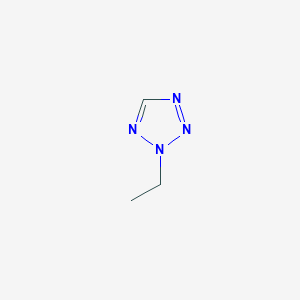

2-Ethyl-2h-tetrazole

Description

Overview of 2H-Tetrazole Heterocyclic Chemistry and Positional Isomerism

The tetrazole ring can exist in different tautomeric forms, with the most common being the 1H- and 2H-tautomers. wikipedia.org This positional isomerism is a key feature of tetrazole chemistry, as the position of the substituent on the nitrogen atoms significantly influences the compound's physical and chemical properties. In the case of substituted tetrazoles, the formation of either the 1-substituted or 2-substituted isomer is a topic of extensive research. rsc.org The alkylation of a 5-substituted tetrazole, for instance, can lead to a mixture of the 1- and 2-alkylated products, with the regioselectivity being dependent on the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. rsc.orgorganic-chemistry.org Generally, the 2,5-disubstituted tetrazoles are often the thermodynamically more stable and major products in many alkylation reactions. rsc.orgepa.gov

The 2H-tetrazole isomer, to which 2-Ethyl-2H-tetrazole belongs, is characterized by the attachment of the substituent to the nitrogen atom at the 2-position of the tetrazole ring. Theoretical studies, including density functional theory (DFT) calculations, have shown that the 2H-tetrazole isomer can play a more influential role than the 1H-form in certain applications, such as corrosion inhibition. nih.govnih.gov The electronic distribution and the steric hindrance around the nitrogen atoms in the 2-substituted tetrazoles are distinct from their 1-substituted counterparts, leading to differences in their coordination chemistry and biological activity. mdpi.com

Below is a representative table of spectroscopic data for a simple 2-alkyl-2H-tetrazole, 2-methyl-2H-tetrazole, which provides an indication of the characteristic spectral features of this class of compounds.

| Spectroscopic Data for 2-Methyl-2H-tetrazole | |

| Formula | C₂H₄N₄ |

| Molecular Weight | 84.08 g/mol |

| CAS Registry Number | 16681-78-0 |

| IUPAC Name | 2-methyl-1,2,3,4-tetrazole |

This data is for 2-methyl-2H-tetrazole and serves as a reference for the ethyl analogue. nist.govnih.gov

Historical Development and Current Academic Relevance of this compound Studies

The history of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin. nih.gov Since then, the field has expanded significantly, with the development of various synthetic methodologies for accessing different substituted tetrazoles. nih.govorganic-chemistry.org The synthesis of 2-substituted tetrazoles, including 2-ethyl derivatives, has been achieved through several routes, most notably the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile, followed by alkylation, or through direct regioselective synthesis. wikipedia.orgnih.gov

While specific historical accounts detailing the first synthesis of this compound are not prominently documented in readily available literature, its preparation falls under the broader and well-established methodologies for N-alkylation of the tetrazole ring. The academic relevance of this compound lies in its role as a fundamental building block and a model compound for studying the properties and reactions of 2H-tetrazoles. Research in this area is often focused on understanding the factors that control the regioselectivity of N-alkylation to favor the formation of the desired 2-substituted isomer. rsc.orgorganic-chemistry.org

Current academic interest in this compound and its derivatives is driven by the diverse potential applications of this scaffold. The ethyl group can influence the lipophilicity and steric profile of the molecule, which can be advantageous in the design of bioactive compounds and functional materials.

Emerging Research Directions for this compound Derivatives

The exploration of this compound derivatives is paving the way for advancements in several scientific domains. The versatility of the 2H-tetrazole scaffold allows for the introduction of various functional groups at the 5-position, leading to a wide array of derivatives with tailored properties.

One of the most promising areas of research is in medicinal chemistry . Tetrazole derivatives are well-known bioisosteres of the carboxylic acid group and are found in several marketed drugs. nih.govphmethods.netkashanu.ac.ir The development of novel 2-ethyl-5-substituted-2H-tetrazoles is an active area of investigation for potential therapeutic agents, including anticancer, antihypertensive, and antimicrobial compounds. kashanu.ac.irnih.govnih.gov The ethyl group can contribute to favorable pharmacokinetic properties, enhancing the drug-like characteristics of the molecules.

Another significant research direction is in the field of energetic materials . The high nitrogen content of the tetrazole ring results in a large positive heat of formation, making tetrazole derivatives attractive candidates for high-energy-density materials. wikipedia.orgsci-hub.seresearchgate.netacs.orgrsc.org The introduction of an ethyl group and other energetic moieties onto the 2H-tetrazole core is being explored to synthesize new explosives and propellants with desirable properties such as high detonation performance and good thermal stability.

Furthermore, this compound derivatives are being investigated as corrosion inhibitors . The nitrogen atoms in the tetrazole ring can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. nih.govnih.govuobasrah.edu.iqresearchgate.netimist.ma The presence of the ethyl group can enhance the adsorption of these molecules on the metal surface, thereby improving their inhibitory efficiency.

The photochemical properties of tetrazole derivatives are also a subject of interest, with potential applications in organic synthesis and materials science. mdpi.com The photodecomposition of tetrazoles can generate reactive intermediates that can be trapped to form new chemical bonds and complex molecules.

Finally, the coordination chemistry of this compound derivatives is being explored for the development of novel metal-organic frameworks (MOFs) and coordination polymers. arkat-usa.orgnih.govunimi.itrsc.org These materials have potential applications in gas storage, catalysis, and sensing.

The following table summarizes the emerging research directions for derivatives of this compound:

| Research Area | Potential Applications of this compound Derivatives |

| Medicinal Chemistry | Anticancer, antihypertensive, antimicrobial agents |

| Energetic Materials | High-performance explosives and propellants |

| Corrosion Inhibition | Protective coatings for metals in acidic media |

| Photochemistry | Synthesis of complex organic molecules |

| Coordination Chemistry | Building blocks for Metal-Organic Frameworks (MOFs) |

Structure

3D Structure

Properties

Molecular Formula |

C3H6N4 |

|---|---|

Molecular Weight |

98.11 g/mol |

IUPAC Name |

2-ethyltetrazole |

InChI |

InChI=1S/C3H6N4/c1-2-7-5-3-4-6-7/h3H,2H2,1H3 |

InChI Key |

BGRKDLVBPMCBJW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=CN=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2h Tetrazole and Its Derivatives

Regioselective Synthesis Strategies for 2-Ethyl-2H-tetrazole Ring Systems

The regioselective synthesis of 2-substituted-2H-tetrazoles is challenging due to the potential for substitution at both the N1 and N2 positions of the tetrazole ring. Several advanced methodologies have been developed to overcome this challenge and favor the formation of the desired 2-substituted isomer.

[2+3] Cycloaddition Approaches to Substituted 2H-Tetrazoles

The [2+3] cycloaddition reaction is a powerful tool for the construction of the tetrazole ring. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. In the context of 2H-tetrazole synthesis, this often involves the reaction of an azide (B81097) with a nitrile or a related species.

Recent advancements have focused on the use of catalysts to control the regioselectivity of these cycloadditions. For instance, a silver-catalyzed [3+2] cycloaddition of arenediazonium salts with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) has been reported to produce 2-aryl-5-trifluoromethyltetrazoles with excellent regioselectivity under mild conditions. rsc.org Similarly, a regioselective [3+2] cycloaddition reaction of arenediazonium salts with trimethylsilyldiazomethane, catalyzed by silver trifluoroacetate, provides a route to 2-aryltetrazoles. nih.govnih.gov The reaction proceeds through a 2-aryl-5-trimethylsilyltetrazole intermediate, which can be desilylated to yield the unsubstituted 2-aryltetrazole. nih.gov

Metal-free [3+2] cycloaddition reactions have also been developed. For example, the reaction of aryldiazonium salts with guanidines promoted by N-iodosuccinimide allows for the construction of 2-aryl-5-amino-2H-tetrazoles. organic-chemistry.org Furthermore, a formal [3+2] cycloaddition using alkyl azides and secondary amides activated with triflic anhydride (B1165640) provides a chemo- and regioselective synthesis of tetrazolium salts. acs.orgorganic-chemistry.org

The choice of reactants and catalysts is crucial in directing the cycloaddition to yield the desired 2-substituted tetrazole. The development of novel nanocatalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, has shown high efficiency in the [2+3] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles, which can be precursors for 2-substituted derivatives. rsc.orgresearchgate.netrsc.org

N2-Alkylation and Arylation Techniques for this compound Synthesis

Direct alkylation or arylation of pre-formed tetrazole rings is a common strategy for introducing substituents at the N2 position. However, this approach often suffers from a lack of regioselectivity, leading to mixtures of N1 and N2 isomers. researchgate.net Consequently, significant research has been directed towards developing highly regioselective N2-alkylation and arylation methods.

One successful approach involves the use of specific catalysts and reaction conditions to favor N2 substitution. For instance, an Al(OTf)3-catalyzed regioselective N2-arylation of tetrazoles with diazo compounds has been reported to provide 2-substituted tetrazoles as the major products under mild conditions. x-mol.comresearchgate.net Another metal-free approach utilizes diaryliodonium salts for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

Radical-induced methodologies have also emerged as a powerful tool for regioselective N-alkylation and arylation. A Bu4NI-catalyzed reaction using organic peroxides or peresters as alkylating or arylating agents allows for the regioselective formation of N2-substituted tetrazoles without the need for metal catalysts. ias.ac.in The regioselectivity in these radical processes is influenced by factors such as spin density, transition-state barriers, and the thermodynamic stability of the products. ias.ac.in

Mechanochemical conditions have been explored to enhance the N2-selectivity in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org The choice of grinding auxiliary was found to influence the yield and regioisomeric ratio, which is attributed to the formation of different ion pairs. acs.org

The nature of the substituent on the tetrazole ring and the alkylating or arylating agent also plays a significant role in directing the regioselectivity. For example, in the alkylation of 5-substituted tetrazoles, C-5 aryl substituents tend to favor N2-alkylation. chem-soc.si

Ring Transformation Routes for 2H-Tetrazole Construction

The synthesis of 2H-tetrazoles can also be achieved through the transformation of other heterocyclic ring systems. These methods offer alternative pathways to access the tetrazole core, sometimes with inherent regiocontrol.

One example involves the nitrosation of amidrazones, which can lead to the formation of 2-substituted tetrazoles. clockss.org Another historical yet relevant method is the reaction of hydrazone anions with azides. clockss.org More contemporary approaches include the oxidative ring closure of amidines formed from the reaction of aryldiazonium salts, which provides 2,5-disubstituted tetrazoles. organic-chemistry.org

The thermal decomposition of certain heterocyclic compounds can also lead to the formation of tetrazoles. For instance, the thermocyclization of energetic compounds like 3,6-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine can produce bis(1,2,4-triazolo[1,5-b;5',1'-f])-1,2,4,5-tetrazine. colab.ws Additionally, the oxidation of formazans can lead to tetrazolium salts, which can be precursors to 2-substituted tetrazoles. researchgate.net

These ring transformation reactions provide valuable alternatives to direct cyclization or substitution methods, expanding the synthetic chemist's toolbox for accessing the 2H-tetrazole scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to develop more environmentally benign and sustainable processes. jchr.orgbenthamdirect.com This involves the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste generation. jchr.org

A significant focus has been on the development of metal-free and solvent-free reaction conditions. benthamdirect.com For example, mechanochemical synthesis, where reactions are carried out by grinding solids together, has been shown to be an effective and green method for the regioselective N-2 alkylation of tetrazoles. acs.org This solvent-free approach often leads to higher reactivity and can favor the formation of the N-2 alkylated product without the need for external heating. acs.org

The use of water as a solvent is another key aspect of green tetrazole synthesis. benthamdirect.com Multicomponent domino reactions, such as the Knoevenagel condensation followed by a 1,3-dipolar cycloaddition, have been successfully carried out in water without the need for a catalyst to produce 5-substituted 1H-tetrazoles. researchgate.net

The development of reusable catalysts is also a cornerstone of green chemistry in this field. rsc.orgrsc.org Nanomaterial-based catalysts, including magnetic nanoparticles, are particularly attractive due to their high surface area, catalytic activity, and ease of recovery and reuse. rsc.orgresearchgate.netrsc.orgrsc.org For instance, a magnetic Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow sphere nanocomposite has been used as a highly efficient and recyclable catalyst for the synthesis of tetrazoles via a [2+3] cycloaddition reaction. rsc.orgresearchgate.net

Furthermore, innovative strategies are being explored to incorporate the tetrazole moiety into molecules using green multicomponent reactions (MCRs). beilstein-journals.org This approach allows for the rapid construction of complex, drug-like molecules containing the tetrazole scaffold in a more atom-economical and environmentally friendly manner. beilstein-journals.org

Chemo- and Regioselectivity Control in this compound Synthesis

Controlling both chemoselectivity (the selective reaction of one functional group in the presence of others) and regioselectivity is paramount in the synthesis of specifically substituted 2H-tetrazoles like this compound.

Influence of Reaction Conditions on Regioselectivity for this compound

The regiochemical outcome of tetrazole synthesis is highly dependent on the reaction conditions. Factors such as temperature, solvent, the nature of the base, and the presence of catalysts can significantly influence whether the N1 or N2 isomer is formed preferentially.

Temperature: In the alkylation of tetrazoles, lower temperatures generally favor the formation of the N2-substituted product. acs.org For instance, in a silver-catalyzed [3+2] cycloaddition, conducting the reaction at -78 °C was optimal, while higher temperatures led to by-products or poor yields. nih.gov

Solvent: The polarity of the solvent can influence the nature of the reacting species (e.g., free anion vs. ion pair) and thus the regioselectivity. acs.org In some cases, less polar solvents can favor N2-alkylation. The equilibrium between tetrazolo[1,5-a]pyrimidines and their 2-azidopyrimidine (B1655621) isomers is also influenced by solvent polarity, with more polar solvents favoring the tetrazole form. beilstein-journals.org

Base: The choice of base can have a profound effect on regioselectivity. In the [3+2] cycloaddition of arenediazonium salts, triethylamine (B128534) was found to be the optimal base. nih.gov In other alkylation reactions, the use of specific bases can influence the formation of contact versus solvent-separated ion pairs, thereby directing the substitution to the N2 position. acs.org

Catalyst: The catalyst plays a critical role in controlling regioselectivity. As discussed previously, silver and aluminum catalysts have been shown to effectively promote regioselective N2-arylation and cycloaddition reactions. rsc.orgnih.govx-mol.com The absence of a catalyst can lead to a lack of reaction or a mixture of products. nih.gov

By carefully controlling these reaction parameters, chemists can steer the synthesis towards the desired this compound isomer with high selectivity.

Interactive Data Tables

Table 1: Influence of Catalyst on the [3+2] Cycloaddition of Phenyl Diazonium Tetrafluoroborate (B81430) with Trimethylsilyldiazomethane nih.gov

| Entry | Catalyst | Base (equiv) | Solvent | Yield (%) |

| 1 | CF3CO2Ag | Et3N (1.5) | THF | 82 |

| 2 | AgOAc | Et3N (1.5) | THF | 75 |

| 3 | Ag2CO3 | Et3N (1.5) | THF | 60 |

| 4 | AgBF4 | Et3N (1.5) | THF | 55 |

| 5 | CuI | Et3N (1.5) | THF | <10 |

| 6 | None | Et3N (1.5) | THF | 0 |

| 7 | CF3CO2Ag (10 mol%) | Et3N (1.5) | THF | 0 |

Reaction conditions: Phenyl diazonium tetrafluoroborate (1a) as substrate, trimethylsilyldiazomethane, catalyst, and base in THF at -78 °C.

Table 2: Effect of Temperature on a Metal-Free Tetrazole Synthesis nanoient.org

| Entry | Temperature (°C) | Yield (%) |

| 1 | Room Temperature | No reaction |

| 2 | 50 | Low |

| 3 | 70 | High |

| 4 | 90 | Decreased |

| 5 | 110 | Dramatically decreased |

This table illustrates the general trend observed in a specific metal-free tetrazole synthesis, where 70 °C was identified as the optimal temperature.

Stereoselective Approaches to Chiral this compound Analogues

The synthesis of chiral tetrazole derivatives is of paramount importance for developing enantiomerically pure therapeutic agents. While direct stereoselective synthesis of this compound analogues is not extensively documented, established principles of asymmetric synthesis can be applied to achieve this goal. Key strategies include the use of chiral building blocks, chiral auxiliaries, and organocatalysis.

One viable approach involves the use of chiral starting materials that already contain the desired stereocenter. For instance, a chiral amine can be used as a precursor to introduce a stereogenic center on the ethyl group. This chiral amine can then be converted into the corresponding tetrazole. A general route could involve the reaction of a chiral primary amine with triethyl orthoformate and sodium azide. core.ac.uk

Another powerful method for generating chiral tetrazoles is through multicomponent reactions, such as the Ugi-azide reaction. researchgate.net This reaction allows for the simultaneous introduction of multiple points of diversity and can be rendered stereoselective by employing a chiral amine, aldehyde, or isocyanide. For example, a chiral amine could be reacted with an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide to generate a chiral 1,5-disubstituted tetrazole. While this yields the 1,5-isomer, it highlights a powerful strategy for creating chiral tetrazole-containing molecules.

Furthermore, resolution of racemic mixtures of tetrazole-derived cyclic amines has been successfully achieved using chiral acids like tartaric acid, providing access to both enantiomers. ontosight.aimdpi.com This classical resolution technique could be adapted to separate enantiomers of chiral this compound analogues.

Organocatalysis also presents a promising avenue for the enantioselective synthesis of chiral tetrazoles. Chiral organocatalysts have been effectively used in various asymmetric transformations, and their application in the synthesis of chiral tetrazoles is an emerging area of research. ontosight.aimdpi.com For example, a chiral catalyst could be employed in the cycloaddition reaction to control the stereochemical outcome.

A summary of potential stereoselective approaches is presented below:

| Method | Description | Potential Application for this compound Analogues |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Use of chiral 1-amino-propan-2-ol or similar chiral amines to introduce a stereocenter on the ethyl group, followed by tetrazole ring formation. |

| Ugi-Azide Reaction | A four-component reaction to produce tetrazoles. | Employment of a chiral amine or aldehyde to induce diastereoselectivity in the formation of a chiral tetrazole product. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Resolution of a racemic mixture of a chiral this compound analogue using a chiral resolving agent like tartaric acid. ontosight.aimdpi.com |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Application of a chiral catalyst to control the stereochemistry of the tetrazole-forming cycloaddition reaction. ontosight.aimdpi.com |

Functionalization and Derivatization Strategies for this compound Scaffolds

The functionalization of the this compound core is crucial for creating analogues with diverse properties. Modifications can be targeted at either the ethyl moiety or the tetrazole ring itself.

Direct functionalization of the ethyl group of this compound can be challenging. However, a common strategy involves the introduction of a functionalized ethyl group during the synthesis. For instance, starting with a functionalized primary amine allows for the incorporation of various substituents on the ethyl chain.

Alternatively, if a reactive handle is present on the ethyl group, such as a hydroxyl or a halogen, it can be further elaborated. For example, a 2-(2-hydroxyethyl)-2H-tetrazole could be synthesized and the hydroxyl group could then be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution.

A hypothetical reaction scheme for the functionalization of a pre-installed hydroxyl group on the ethyl moiety is as follows:

| Starting Material | Reagent | Product | Transformation |

| 2-(2-Hydroxyethyl)-2H-tetrazole | PCC | 2-(2-Oxoethyl)-2H-tetrazole | Oxidation |

| 2-(2-Hydroxyethyl)-2H-tetrazole | PBr3 | 2-(2-Bromoethyl)-2H-tetrazole | Halogenation |

| 2-(2-Bromoethyl)-2H-tetrazole | NaCN | 2-(2-Cyanoethyl)-2H-tetrazole | Nucleophilic Substitution |

The tetrazole ring offers a site for functionalization, primarily at the C5 position. The proton at the C5 position of N-substituted tetrazoles can be removed by a strong base, such as n-butyllithium (nBuLi), to generate a lithiated intermediate. mdpi.com However, these lithiated species can be unstable. acs.orgnih.gov More stable organomagnesium intermediates can be generated, which can then react with various electrophiles to introduce substituents at the C5 position. acs.orgnih.gov

For 2H-tetrazoles that are unsubstituted at the C5 position, direct C-H functionalization is a powerful tool. This can be achieved by deprotonation with a strong base followed by quenching with an electrophile. For example, using a turbo-Grignard reagent for deprotonation allows for subsequent reactions with aldehydes and ketones. acs.orgnih.gov

Another strategy for functionalizing the C5 position is through a [3+2] cycloaddition reaction between an arenediazonium salt and trimethylsilyldiazomethane, which yields a 2-aryl-5-trimethylsilyl-2H-tetrazole. The trimethylsilyl group can then be substituted with a bromine atom, which serves as a handle for further modifications via metal-mediated cross-coupling reactions. nih.gov

A summary of functionalization strategies for the tetrazole ring is provided below:

| Position | Method | Reagents | Introduced Functionality |

| C5 | C-H Metalation | nBuLi or Turbo-Grignard, then Electrophile (e.g., Aldehyde) | Alkyl, Aryl, Hydroxyalkyl groups acs.orgnih.gov |

| C5 | Halogenation (from TMS-intermediate) | TMSCHN2, then Br2 | Bromo group for cross-coupling nih.gov |

| C5 | Cross-Coupling | Palladium catalyst, Boronic acid (on a C5-bromo derivative) | Aryl, Vinyl groups |

Elucidation of Reaction Mechanisms Involving 2 Ethyl 2h Tetrazole

Mechanistic Pathways of 2-Ethyl-2H-tetrazole Ring Formation

The formation of the tetrazole ring, a nitrogen-rich heterocyclic system, is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govyoutube.com The specific mechanisms, however, can vary and have been the subject of detailed computational and experimental investigation.

Density functional theory (DFT) calculations have been instrumental in elucidating the mechanistic details of tetrazole formation. acs.org Studies using the B3LYP hybrid functional have explored various potential pathways, including a concerted cycloaddition and stepwise mechanisms. acs.orgresearchgate.net The calculations suggest that the reaction does not typically proceed via a direct [2+3] dipolar cycloaddition. acs.org Instead, a previously unconsidered nitrile activation step is proposed, leading to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring. acs.orgresearchgate.net

Table 1: Calculated Activation Barriers for Tetrazole Formation Pathways Calculations performed using the B3LYP density functional theory method.

| Reactants (R-CN + HN₃) | Intermediate Stability (kcal/mol) | Activation Barrier (kcal/mol) |

| R = Me | +3.3 | Not specified |

| R = MeSO₂ | -11.4 | Not specified |

Data sourced from computational studies on tetrazole formation mechanisms. acs.org

Transient intermediates play a pivotal role in the synthesis of the this compound ring. The stepwise mechanism highlighted by computational studies involves the formation of a stable imidoyl azide intermediate. acs.org This intermediate arises from the attack of an azide anion on a nitrile that has been activated by protonation or coordination to a Lewis acid. youtube.com The subsequent cyclization of the imidoyl azide is the final step in forming the aromatic tetrazole ring. acs.org

In metal-catalyzed syntheses, the nature of the intermediate can be different. For instance, in a cobalt(II)-catalyzed [3+2] cycloaddition of sodium azide to organonitriles, a cobalt(II) diazido complex has been isolated and structurally characterized as a key intermediate. nih.gov This complex was shown to be catalytically active, confirming its role in the reaction pathway. nih.gov Such findings demonstrate that the reaction mechanism and the specific transient species involved can be highly dependent on the reaction conditions, such as the presence of catalysts. nih.gov

Ring Opening and Degradation Mechanisms of this compound Derivatives

The thermal stability and degradation pathways of tetrazoles are of significant interest, particularly for their use in energetic materials. researchgate.net The decomposition of 2-substituted tetrazoles like this compound typically proceeds through distinct mechanisms involving ring opening and elimination of molecular nitrogen.

The thermal decomposition of N-substituted tetrazoles is suggested to begin with the direct elimination of a nitrogen molecule from the tetrazole ring. researchgate.net This contrasts with C-substituted tetrazoles, which may first undergo isomerization to an azidoimine. researchgate.net For 2H-tetrazole tautomers, a reversible ring opening can lead to a diazo compound, which then rapidly decomposes with the loss of N₂ to form a nitrile imine. colab.ws

Kinetic studies on the thermal decomposition of 2-R-5-R'-disubstituted tetrazoles have determined activation energies ranging from 39 to 48 kcal/mol, with activation entropies of approximately +8 cal mol⁻¹ K⁻¹. researchgate.net High-level ab initio studies on the parent tetrazole have shown that tautomeric equilibria play a crucial role in the thermal decomposition mechanism. acs.org While monomolecular transformations have high barriers, concerted double hydrogen atom transfers in hydrogen-bonded complexes occur much more readily, facilitating interconversion between tautomers. acs.org For all species considered in these studies, the unimolecular elimination of N₂ was predicted to be the dominant decomposition pathway. acs.org

Table 2: Kinetic Parameters for Thermal Decomposition of Substituted 2-Methyl-5-phenyltetrazoles

| Substituent in Phenyl Ring | Decomposition Rate Constant (k x 10⁵, s⁻¹) | Activation Energy (Ea, kcal/mol) |

| p-OCH₃ | 1.8 | 39.2 |

| p-CH₃ | 2.5 | 40.1 |

| H | 4.2 | 41.5 |

| p-Cl | 6.5 | 42.8 |

| m-NO₂ | 15.1 | 45.3 |

Data sourced from manometric studies on the thermal decomposition of tetrazole derivatives in solution. researchgate.net

Substituents have a marked influence on the rate and mechanism of tetrazole decomposition. Studies on substituted 2-methyl-5-phenyltetrazoles have established a clear relationship between the nature of the substituent on the benzene (B151609) ring and the rate of thermal decomposition. researchgate.net Electron-withdrawing groups on the phenyl ring increase the decomposition rate constant. researchgate.net

Similarly, the introduction of bulky or electron-withdrawing substituents elsewhere on the molecule can affect stability. For example, in studies of 5-dinitromethyl-2-methyltetrazole derivatives, the introduction of bulky halogen substituents (Br, Cl, I) into the dinitromethyl group was found to increase the decomposition rate constant. researchgate.net These findings indicate that both electronic and steric effects of substituents, whether on a side chain or directly on the ring, are critical in determining the thermal stability and decomposition pathways of tetrazole derivatives. researchgate.net

Electrophilic and Nucleophilic Reaction Pathways of this compound

The reactivity of this compound in electrophilic and nucleophilic reactions is dictated by the electronic nature of the tetrazole ring and its substituents. The ring contains four nitrogen atoms with lone pairs of electrons, but it is also considered an electron-deficient aromatic system.

Research on 2-methyl-2H-tetrazol-5-ylhydrazones, close analogues of 2-ethyl derivatives, shows they are generally more reactive towards electrophilic reagents than their 1-methyl isomers, though these reactions often involve significant decomposition. rsc.org When treated with an electrophile like bromine, these hydrazones yield hydrazidic bromides. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2h Tetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including 2-Ethyl-2H-tetrazole and its derivatives. Through various NMR experiments, it is possible to determine the precise connectivity of atoms and the regiochemistry of substitution on the tetrazole ring.

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the ethyl group and the proton on the tetrazole ring. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The proton at the C5 position of the tetrazole ring (C5-H) is expected to appear as a singlet in the downfield region of the spectrum.

Based on data from analogous compounds like 2-methyl-2H-tetrazole, the C5-H proton signal is anticipated to be in the aromatic region. ipb.pt The chemical shifts for the ethyl group are predictable based on standard substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ~4.5 - 4.7 | Quartet (q) | ~7.3 |

| -CH₃ | ~1.5 - 1.7 | Triplet (t) | ~7.3 |

| C5-H | ~8.5 - 9.0 | Singlet (s) | N/A |

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound derivatives, distinct signals are observed for the two carbons of the ethyl group and the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is particularly diagnostic and is influenced by the substituent at that position. In 2,5-disubstituted tetrazoles, the chemical shift of the C5 carbon typically appears in the range of δ 160-165 ppm. uni-muenchen.de The methylene carbon of the ethyl group is deshielded compared to the methyl carbon due to its direct attachment to the electronegative nitrogen atom of the tetrazole ring.

Spectroscopic data for several 2-alkyl-5-substituted-2H-tetrazole derivatives have been reported, confirming these general features. rsc.orgnih.gov

Table 2: Experimental ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | δ (C5) [ppm] | δ (-CH₂) [ppm] | δ (-CH₃) [ppm] |

| 2-Ethyl-5-phenyl-2H-tetrazole | CDCl₃ | 164.4 | 49.3 | 14.8 |

| 1,2-bis(2-allyl-2H-tetrazol-5-yl)ethane ¹ | DMSO-d₆ | 164.9 | 22.9 | N/A |

| 2-(1-((tert-Butyldimethylsilyl)oxy)propyl)-5-phenyl-2H-tetrazole ² | CDCl₃ | 165.1 | 30.2 | 9.2 |

¹Data for a related 2-alkyl derivative, where the C5 is attached to an ethyl bridge. uni-muenchen.de ²Data for a derivative with a substituted ethyl group at the N2 position. rsc.org

The alkylation of 5-substituted tetrazoles can produce two different regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. Distinguishing between these isomers is a critical challenge that is effectively addressed using advanced, multi-dimensional NMR techniques. rsc.org

Two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the correct regiochemistry. researchgate.net In the case of 2-Ethyl-5-substituted-2H-tetrazoles, an HMBC experiment will show a correlation between the methylene protons (-CH₂) of the ethyl group and the C5 carbon of the tetrazole ring. This three-bond correlation (³JCH) is only possible for the N2-substituted isomer and is absent in the N1-isomer, providing definitive proof of the substitution pattern. ipb.pt

Furthermore, ¹H-¹⁵N HMBC experiments can provide even more direct evidence by showing correlations between the ethyl group protons and the ring nitrogen atoms, allowing for unequivocal assignment of the alkyl group to the N2 position. conicet.gov.ar Techniques like Correlation Spectroscopy (COSY) are used to confirm proton-proton coupling networks, such as that within the ethyl group, while Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied to derivatives to determine through-space proximity and stereochemical relationships. numberanalytics.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its derivatives, the spectra are characterized by vibrations of the ethyl group and the tetrazole ring. researchgate.netresearchgate.net

The ethyl group gives rise to C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region, as well as CH₂ and CH₃ bending (scissoring, rocking, and wagging) vibrations at lower wavenumbers (approx. 1375-1465 cm⁻¹). nih.gov

The tetrazole ring has a set of characteristic vibrations. These include ring stretching modes (often coupled C=N and N=N stretching) in the 1400-1600 cm⁻¹ region and other ring vibrations, such as N-N=N stretches, appearing between 1200 cm⁻¹ and 1300 cm⁻¹. pnrjournal.comresearchgate.net Ring breathing and deformation modes are typically found below 1200 cm⁻¹. mdpi.com The specific positions and intensities of these bands can be influenced by the nature of the substituent at the C5 position.

Table 3: Typical IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ethyl (-CH₂CH₃) | C-H Stretching | 2850 - 3000 |

| Ethyl (-CH₂CH₃) | C-H Bending | 1375 - 1465 |

| Tetrazole Ring | Ring Stretching (C=N, N=N) | 1400 - 1600 |

| Tetrazole Ring | N-N=N Asymmetric Stretch | 1200 - 1300 |

| Tetrazole Ring | Ring Breathing/Deformation | 900 - 1200 |

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization. libretexts.org For this compound, electron ionization (EI) would first generate a molecular ion (M⁺•).

The fragmentation of the tetrazole ring is a key feature. A common and characteristic fragmentation pathway for tetrazoles is the elimination of a molecule of dinitrogen (N₂), which has a mass of 28 Da. researchgate.netresearchgate.net This loss results in a prominent [M-28]⁺• fragment ion.

Another predictable fragmentation pathway for this compound is the cleavage of the bond between the ethyl group and the tetrazole ring. This can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a tetrazolyl cation at [M-29]⁺, or the formation of an ethyl cation (CH₃CH₂⁺, m/z 29). The fragmentation of 2-methyl-2H-tetrazole shows a base peak corresponding to the loss of N₂, and a significant peak for the methyl cation, suggesting a similar pattern for the ethyl analogue. nist.gov

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound (MW = 98.11)

| m/z | Identity | Fragmentation Pathway |

| 98 | [C₃H₆N₄]⁺• | Molecular Ion (M⁺•) |

| 70 | [C₃H₆N₂]⁺• | Loss of N₂ from M⁺• |

| 69 | [C₂H₅N₄]⁺ | Loss of Ethyl Radical (•CH₃) from a related fragment or rearrangement |

| 29 | [C₂H₅]⁺ | Ethyl Cation |

| 28 | [N₂]⁺• | Dinitrogen Cation (often not the primary fragment observed) |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

The crystal structure analysis of a 2-alkyl-5-substituted-2H-tetrazole derivative confirms the N2-substitution pattern and reveals the planarity of the tetrazole ring. It also provides detailed information on the conformation of the substituents and how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding or other intermolecular forces. nih.govresearchgate.net This information is crucial for understanding the physical properties of the material and for computational modeling studies. researchgate.net

Table 5: Example Crystallographic Data for a 2-Alkyl-5-Aryl-2H-tetrazole Derivative

| Parameter | Value |

| Compound | 2-methyl-5-(4-vinylphenyl)-2H-tetrazole |

| Empirical Formula | C₁₀H₁₀N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 10.239(3) |

| c (Å) | 9.324(3) |

| β (°) | 102.58(3) |

| Volume (ų) | 962.3(5) |

Data obtained for a representative 2-alkyl-5-aryl-2H-tetrazole. proquest.comgazi.edu.tr

Principles of Crystal Engineering Applied to this compound Compounds

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that dictate the formation of a specific crystal lattice. For this compound and its derivatives, the primary forces at play are expected to be hydrogen bonds, van der Waals forces, and potentially weaker C–H···N or C–H···π interactions.

The general principles guiding the crystal packing of 2-substituted tetrazoles can be summarized as follows:

Hydrogen Bond Hierarchy: Strong hydrogen bonds, if a suitable donor is present in a derivative, will be the primary determinants of the crystal structure.

Shape and Steric Hindrance: The ethyl group's conformation and steric bulk will influence how molecules can approach each other, affecting the resulting packing motif.

Weak Interactions: In the absence of strong hydrogen bond donors, weaker interactions such as C–H···N hydrogen bonds and van der Waals forces will become dominant in directing the crystal packing. These interactions, although weaker, are numerous and collectively play a crucial role in the stability of the crystal lattice.

The Cambridge Structural Database (CSD) provides average geometrical parameters for 2-substituted tetrazoles, which can serve as a basis for understanding the likely geometry of this compound in the solid state. mdpi.com

| Parameter | Average Value |

| R¹–N Distance (Å) | 1.47 |

| R¹–N–N Angle (°) | 123.1 |

Table 1: Average Geometrical Parameters for 2,5-Disubstituted Tetrazoles from the Cambridge Structural Database. mdpi.com R¹ corresponds to the substituent at the N2 position.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Assemblies

In the absence of a specific crystal structure for this compound, the analysis of its potential intermolecular interactions and hydrogen bonding networks relies on the study of analogous structures and computational modeling.

For derivatives of this compound that incorporate hydrogen bond donor groups (e.g., -OH, -NH2), a more robust and predictable hydrogen bonding network would be expected. For instance, an amino-substituted derivative could form N–H···N hydrogen bonds, leading to the formation of common supramolecular synthons like chains or dimers. nih.gov

Other Intermolecular Interactions:

van der Waals Forces: These non-directional forces, arising from temporary fluctuations in electron density, will be significant in the packing of the alkyl chains of the ethyl groups.

π-π Stacking: While the tetrazole ring is aromatic, significant π-π stacking interactions are more commonly observed in tetrazole derivatives bearing larger aromatic substituents. For this compound, such interactions are expected to be less influential compared to hydrogen bonding and van der Waals forces.

The interplay of these various interactions results in a complex energy landscape for the crystal packing. Computational methods, such as those based on density functional theory (DFT), can be employed to predict the most stable crystal packing arrangements and to analyze the energetics of the different intermolecular interactions.

A summary of potential intermolecular interactions in this compound assemblies is presented below:

| Interaction Type | Potential Donor | Potential Acceptor | Expected Strength | Role in Crystal Packing |

| C–H···N Hydrogen Bond | Ethyl C-H, Tetrazole C5-H | Tetrazole N atoms | Weak | Formation of extended networks |

| van der Waals Forces | Ethyl group | Ethyl group | Weak | Close packing of alkyl chains |

| Dipole-Dipole Interactions | Tetrazole ring | Tetrazole ring | Moderate | Orientation of molecules |

Table 2: Potential Intermolecular Interactions in this compound Assemblies.

Theoretical and Computational Chemistry Studies of 2 Ethyl 2h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2H-Tetrazoles

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 2H-tetrazoles, DFT calculations offer a detailed understanding of their electronic structure and predict their reactivity. These calculations are instrumental in designing new materials and understanding chemical reactions. nih.govsemanticscholar.org

HOMO-LUMO Analysis and Molecular Orbital Theory Applied to 2-Ethyl-2H-tetrazole

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. lupinepublishers.com

In the context of this compound, HOMO-LUMO analysis reveals insights into its electronic transitions and reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. lupinepublishers.com For instance, studies on various tetrazole derivatives have shown that modifications to the substituent groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. buketov.edu.kz Theoretical calculations for tetrazole derivatives often employ methods like B3LYP with basis sets such as 6-311++G** to determine these orbital energies. researchgate.net

The following table presents a hypothetical HOMO-LUMO analysis for this compound and a related derivative to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.5 | -1.2 | 6.3 |

| 5-Nitro-2-ethyl-2H-tetrazole | -8.2 | -2.5 | 5.7 |

This table is illustrative and based on general principles of electronic effects of substituents.

Theoretical Prediction of Energetic Properties and Stability Assessment of this compound Systems

Theoretical methods are employed to predict the energetic properties of this compound, which are crucial for assessing its stability and potential as an energetic material. The enthalpy of formation is a key parameter, with a high positive value often indicating a high energy content. mdpi.com For instance, the introduction of a tetrazol-5-yl moiety can significantly increase the enthalpy of formation of a compound. mdpi.com

Computational studies on energetic materials often involve calculating detonation properties, such as detonation velocity and pressure, based on the predicted heats of formation. nih.govresearchgate.net These calculations help in the rational design of new energetic compounds with desired stability and performance characteristics. The stability of tetrazole derivatives is also attributed to the aromaticity of the tetrazole ring. mdpi.com

Adsorption Energy Studies of 2H-Tetrazole Derivatives on Surfaces

The study of the adsorption of 2H-tetrazole derivatives on various surfaces is important for applications such as corrosion inhibition. rsc.org DFT calculations are used to determine the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. acs.org

Studies have shown that tetrazole derivatives can adsorb on metal surfaces, such as copper, through the nitrogen atoms of the tetrazole ring. rsc.orgacs.org The orientation of the molecule on the surface (parallel or perpendicular) can significantly affect the adsorption energy. researchgate.net For example, perpendicular adsorption of tetrazole derivatives on a Cu(111) surface has been found to result in stronger bonds. researchgate.net The presence of different substituent groups on the tetrazole ring can also influence the adsorption energy. semanticscholar.org

Ab Initio Methods for High-Level Quantum Chemical Analysis of Tetrazole Tautomers

Ab initio quantum chemical methods provide a high level of theoretical accuracy for studying the properties of molecules. These methods, such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], are used to perform highly precise calculations of the relative energies of different tautomers of tetrazoles. researchgate.net

High-level calculations have been instrumental in resolving discrepancies in the understanding of tetrazole thermolysis and tautomeric equilibria. acs.org For the parent tetrazole, these studies have shown that while monomolecular tautomeric transformations have high energy barriers, concerted double hydrogen atom transfer in hydrogen-bonded complexes has significantly lower barriers, facilitating interconversion between tautomers. acs.orgresearchgate.net

Molecular Dynamics and Monte Carlo Simulations for 2H-Tetrazole Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecular systems. nih.govnih.govdiva-portal.org

MD simulations track the motion of atoms over time, providing insights into conformational changes, molecular interactions, and other dynamic processes. nih.govmdpi.com This method has broad applications, from understanding protein function to drug discovery. nih.govmdpi.com For 2H-tetrazole systems, MD simulations could be used to study their behavior in different environments, such as in solution or interacting with a surface. researchgate.net

Monte Carlo simulations use random sampling to model complex systems and are particularly useful for studying phenomena where an exact solution is difficult to obtain. scielo.brplexigrid.com In the context of 2H-tetrazole derivatives, MC simulations have been used to model their adsorption on surfaces, providing insights into the mechanism of corrosion inhibition. researchgate.net

Tautomerism and Isomerism of this compound: Theoretical Insights

Tautomerism is a key feature of tetrazoles, with the 1H- and 2H-tautomers being the most common. researchgate.net The position of the substituent, in this case, the ethyl group, determines the specific isomer. In this compound, the ethyl group is attached to the N2 position of the tetrazole ring.

Theoretical calculations have been extensively used to study the relative stabilities of tetrazole tautomers. acs.orgacs.org For the parent tetrazole, the 2H-tautomer is generally found to be more stable in the gas phase, while the 1H-tautomer is often favored in the solid state and in polar solvents. researchgate.net DFT calculations have consistently shown that for C5-substituted tetrazoles, the 2H-tautomer is energetically more favorable than the 1H-tautomer. acs.org

The energy difference between tautomers can be influenced by the nature of the substituent and the surrounding environment. dntb.gov.ua High-level ab initio calculations have provided precise energy differences between the tautomers of the parent tetrazole. researchgate.net

Relative Stabilities and Equilibrium of 1H- and 2H-Tautomers of Tetrazoles

Tetrazoles, including their substituted derivatives, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. wikipedia.org The position of the equilibrium between these tautomers is a critical aspect of their chemistry and is significantly influenced by the physical state, the solvent, and the nature of the substituent on the tetrazole ring. conicet.gov.aruq.edu.ausci-hub.se

Computational studies have consistently shown that for the parent tetrazole, the 2H-tautomer is the more stable form in the gas phase. wikipedia.orguq.edu.ausci-hub.seresearchgate.net Conversely, the 1H-tautomer is energetically favored in the solid state and in polar solvents. wikipedia.orgresearchgate.netmdpi.com This reversal of stability is attributed to the larger dipole moment of the 1H-tautomer, which is better stabilized by polar environments. conicet.gov.aruq.edu.au Experimental findings indicate that 2H-tetrazole is the lower-energy tautomer in media with a dielectric constant below approximately 7, whereas 1H-tetrazole becomes the ground state in media with a higher dielectric constant. conicet.gov.ar

For C-substituted tetrazoles, including those with an ethyl group, the 2H-tautomer is generally predicted to be more stable in the gas phase. iosrjournals.org This increased stability is often correlated with a higher degree of aromaticity in the 2H-tautomer compared to its 1H-counterpart. iosrjournals.orgijsr.net The influence of various substituents on the relative stability of 1H- and 2H-tetrazole tautomers has been a subject of computational investigation. The relative energies are calculated to understand the preference for one tautomer over the other.

Below is a table showing calculated total and relative energies for various 5-substituted tetrazole isomers, illustrating the general trend of 2H-tautomer stability in the gas phase.

Table 1: Calculated relative energies between 1H- and 2H-tautomers of 5-substituted tetrazoles in the gas phase. A positive value indicates that the 2H-tautomer is more stable. Data derived from computational studies. iosrjournals.org

The aromaticity of the tetrazole ring, a key factor in its stability, has been evaluated using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index (I₅). iosrjournals.orgijsr.net For C-substituted tetrazoles, including ethyltetrazole, the 2H-tautomer consistently exhibits a higher degree of aromaticity. iosrjournals.orgijsr.net

The following table presents the calculated Bird Index (I₅) values, which quantify aromaticity based on bond length variations. Higher values indicate greater aromatic character.

Table 2: Calculated Bird Index (I₅) of aromaticity for substituted tetrazoles. ijsr.net Note: In a surprising exception to the general trend, the 2H-isomer of ethyl-substituted tetrazole was found to be less aromatic than the 1H-isomer at this level of theory. ijsr.net

Energetics of Tautomeric Interconversion in 2H-Tetrazole Systems

The conversion between 1H- and 2H-tetrazole tautomers does not occur spontaneously and requires overcoming a significant energy barrier. Theoretical calculations have been instrumental in quantifying the energetics of this tautomeric interconversion.

For the unsubstituted tetrazole, the monomolecular isomerization of the 1H-tautomer to the 2H-tautomer via a direct wikipedia.orgconicet.gov.ar hydrogen shift involves a very high activation energy barrier. uq.edu.ausci-hub.se High-level ab initio calculations predict this gas-phase barrier to be approximately 207 kJ/mol (around 50 kcal/mol). uq.edu.ausci-hub.sefigshare.comnsc.ru This high barrier suggests that uncatalyzed, unimolecular tautomerization is a slow process under normal conditions.

However, computational studies have revealed that the interconversion can be significantly facilitated through bimolecular mechanisms. researchgate.netfigshare.comnsc.ru In the presence of other tetrazole molecules, a concerted double hydrogen atom transfer can occur within hydrogen-bonded complexes (dimers) of the tautomers. researchgate.netfigshare.comnsc.ru This pathway has a profoundly lower activation barrier, calculated to be in the range of 75-117 kJ/mol (approximately 18–28 kcal/mol). researchgate.netfigshare.comnsc.ru This suggests that in condensed phases or at higher concentrations in the gas phase, this bimolecular pathway is the dominant mechanism for establishing the tautomeric equilibrium.

The table below summarizes the calculated activation energies for the interconversion of parent tetrazole via different pathways.

Table 3: Calculated activation energies for tautomeric interconversion in the parent tetrazole system. researchgate.netfigshare.comnsc.ru

These computational findings highlight the dynamic nature of tautomerism in tetrazole systems. While the 2H-tautomer, such as this compound, is often the thermodynamically preferred isomer in the gas phase, the kinetic barrier to interconversion is substantial, though significantly lowered by intermolecular interactions.

Applications of 2 Ethyl 2h Tetrazole in Advanced Materials and Catalysis Research

2-Ethyl-2H-tetrazole as a Chelating Ligand in Coordination Chemistry

The tetrazole ring is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. arkat-usa.org The substitution of an ethyl group at the N2 position of the tetrazole ring, creating this compound, modifies its coordinating behavior compared to its 1H-tetrazole counterpart. This specific substitution blocks one of the potential coordination sites but also enhances certain properties, making it a ligand of interest for creating discrete molecular complexes and coordination polymers with unique topologies. arkat-usa.org

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving 2-substituted tetrazole ligands typically proceeds through the reaction of the corresponding ligand with a metal salt in a suitable solvent. For instance, hydro(solvo)thermal reactions of 2-substituted tetrazole-carboxylic acids with zinc nitrate have been used to create self-assembled complexes. nih.gov The resulting crystalline products are then characterized using a suite of analytical techniques.

For example, the synthesis of two zinc(II) complexes with bifunctional tetrazole–carboxylate ligands, including a 2-substituted derivative, resulted in a two-dimensional layer structure and a one-dimensional chain structure, respectively. nih.gov These structures are stabilized by the coordination of the tetrazole nitrogen atoms and carboxylate oxygen atoms to the zinc centers. nih.gov

Table 1: Examples of Metal Complexes with Substituted Tetrazole Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Resulting Structure |

| Zn(II) | 1,3,5-tri(2-carboxymethyltetrazol-5-yl) benzene (B151609) | Not specified | 2D Layer |

| Zn(II) | (5-pyridin-3-yl-tetrazol-2-yl)-acetic acid | Six-coordinated distorted octahedral | 1D Chain -> 3D Supramolecular |

| Co(II) | Tetrazole-carboxylate connector | Distorted octahedral | 1D Chain |

| Ni(II) | Tetrazole-carboxylate connector | Distorted octahedral | 1D Chain |

Note: This table presents examples of complexes with 2-substituted tetrazole derivatives to illustrate common structural features. nih.govscielo.br

Coordination Modes and Ligand Properties in 2H-Tetrazole Metal Complexes

While it was once believed that N2-substituted tetrazoles were poor ligands, recent research has disproven this, showing they are capable of forming coordination compounds, albeit sometimes requiring specific conditions. arkat-usa.org In this compound, the ethyl group at the N2 position sterically hinders and electronically modifies this nitrogen, preventing it from participating in coordination. Consequently, coordination to a metal center primarily occurs through the N4 atom of the tetrazole ring, which is generally the most basic site in N2-substituted tetrazoles. arkat-usa.org Coordination may also involve the N1 atom.

This contrasts with 1H-tetrazoles, where the deprotonated ring can coordinate through multiple nitrogen atoms (N1, N2, N3, N4), often acting as a bridging ligand to form polynuclear complexes and coordination polymers. arkat-usa.org For 2-substituted tetrazoles, monodentate coordination through N4 is common, as seen in a ruthenium complex with 2-(tetrazol-1-yl)pyridine where the ligand coordinates via the tetrazole N4 atom. researchgate.net However, if other coordinating groups are present on the substituent, such as a pyridine ring, chelating behavior can be observed. researchgate.net

The ethyl group in this compound also imparts greater lipophilicity to the ligand compared to 1H-tetrazoles, which can affect the solubility of the ligand and its metal complexes in various solvents, influencing the choice of reaction media for synthesis and crystallization.

Role in Energetic Materials Research as a Precursor

The tetrazole ring is a cornerstone in the field of high-nitrogen energetic materials. nih.gov Its high nitrogen content (80% by mass for the parent C1H2N4 ring) and significant positive enthalpy of formation contribute to a large and rapid release of energy upon decomposition, primarily forming the highly stable and environmentally benign dinitrogen (N2) gas. nih.govresearchgate.net this compound serves as a precursor scaffold that can be functionalized with "explosophoric" groups (e.g., nitro, azido) to produce advanced energetic materials. nih.gov

Synthesis of Nitrogen-Rich Compounds from this compound Precursors

The synthesis of high-energy-density materials (HEDMs) often begins with a stable heterocyclic core like this compound. The general strategy involves introducing energy-rich functional groups onto the tetrazole ring or its substituent. A prominent example, although starting from a different precursor, is the synthesis of 5-(trinitromethyl)-2H-tetrazole (HTNTz). acs.orgnih.gov This synthesis involves the nitration of a tetrazole-acetic acid precursor, demonstrating a pathway to introduce powerful nitro groups, resulting in a highly energetic 2H-tetrazole derivative. acs.orgresearchgate.net

Functionalizing the N-substituent is another key strategy. For example, research on 5-azidotetrazole and 5-nitraminotetrazole has involved introducing azidoethyl and nitratoethyl groups at the N2 position. d-nb.info These modifications aim to create melt-castable or less sensitive primary explosives by replacing the acidic proton of the parent tetrazole. d-nb.info The ethyl group in this compound provides a stable, non-acidic anchor, and synthetic routes could be envisioned to functionalize this ethyl group or the C5 position of the ring to build more complex energetic molecules. The hybridization of tetrazole rings with other energetic heterocycles like furazan or furoxan is also an effective strategy to create novel energetic compounds with superior performance. frontiersin.org

Structural Design for Tailored Energetic Properties through this compound Scaffolds

A central goal in energetic materials research is to design molecules that balance high performance (e.g., detonation velocity and pressure) with low sensitivity to accidental stimuli like impact and friction. researchgate.net The structure of the this compound scaffold can be systematically modified to tune these properties.

Replacing the acidic proton of a 1H-tetrazole with an alkyl group, such as an ethyl group at the N2 position, is a known strategy to adjust sensitivity. d-nb.info The nature of the substituent on the tetrazole ring significantly impacts the energetic properties of the final compound. While the ethyl group itself is not an explosophore, its presence influences the crystal packing, density, and oxygen balance of the molecule, which are critical determinants of energetic performance.

Furthermore, linking tetrazole units via various bridges is a successful approach to enhance thermal stability and reduce sensitivity. researchgate.net A this compound unit could be incorporated into such bridged structures. The design of energetic salts is another important area, where the tetrazole derivative acts as an anion or is part of a cation. researchgate.netrsc.org These salts often exhibit improved thermal stability and high densities due to extensive hydrogen bonding and ionic interactions. rsc.org

Table 2: Calculated Energetic Properties of Selected Tetrazole-Based Compounds

| Compound/Salt | Density (ρ) (g cm⁻³) | Heat of Formation (ΔfH) (kJ mol⁻¹) | Detonation Velocity (D) (km s⁻¹) | Detonation Pressure (P) (GPa) |

| Hydrazine salt of a fused tetrazole | 1.71 | 563.2 | 9.3 | 35.6 |

| Triaminoguanidinium salt of a fused tetrazole | 1.845 | 725.5 | 9.2 | 37.8 |

| 5-Hydrazino-1H-tetrazolium perchlorate | 1.99 | 185.7 | 8.8 | 33.9 |

Note: This table showcases the high performance achievable with energetic materials based on the tetrazole framework. Data is for illustrative purposes from related energetic tetrazole salts. rsc.orgresearchgate.net

Supramolecular Assembly and Crystal Engineering utilizing this compound Motifs

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. In the context of this compound, crystal engineering would involve the rational design of crystalline solids where the molecule serves as a building block, or "motif." The primary interactions governing the assembly of such structures include hydrogen bonds, π-π stacking, and weaker electrostatic interactions.

Detailed Research Findings

In the absence of a strong hydrogen bond donor on the this compound molecule itself (as the N-H proton is replaced by an ethyl group), its role in supramolecular assembly would likely be as a hydrogen bond acceptor. The nitrogen atoms of the tetrazole ring can form hydrogen bonds with suitable donor molecules. Furthermore, the aromatic nature of the tetrazole ring allows for π-π stacking interactions, which are significant in the packing of many aromatic heterocyclic compounds. nih.gov The ethyl group can also engage in hydrophobic interactions, further directing the crystal packing.

Research on other N-substituted tetrazoles has demonstrated their utility in forming coordination polymers and metal-organic frameworks (MOFs). bohrium.com In these structures, the tetrazole ring's nitrogen atoms can coordinate with metal ions, leading to the formation of extended, often porous, networks. While this compound itself may not be the primary ligand in such applications due to the ethyl group potentially hindering coordination, its derivatives could be designed to incorporate coordinating functional groups.

A study on the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol provides valuable insight into the geometry and hydrogen bonding capabilities of a 2-substituted tetrazole. In this structure, the tetrazole ring's nitrogen atoms act as hydrogen bond acceptors, forming a three-dimensional network. nih.gov This exemplifies the potential of the 2-substituted tetrazole motif to direct supramolecular assembly through specific, directional interactions.

Data Tables

To illustrate the typical geometry of a 2-substituted tetrazole ring, the following table presents selected bond lengths and angles from the crystal structure of a related compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. nih.gov This data provides a reasonable approximation of the expected geometry in this compound.

| Parameter | Value (Molecule 1) | Value (Molecule 2) |

| Bond Lengths (Å) | ||

| N1-N2 | 1.365(3) | 1.363(3) |

| N2-C1 | 1.455(3) | 1.454(3) |

| N3-N4 | 1.352(3) | 1.349(3) |

| N4-C5 | 1.320(3) | 1.325(3) |

| C5-N1 | 1.332(3) | 1.332(3) |

| Bond Angles ( °) | ||

| N1-N2-C1 | 120.3(2) | 120.5(2) |

| N3-N4-C5 | 106.8(2) | 106.9(2) |

| N4-C5-N1 | 110.8(2) | 110.6(2) |

| C5-N1-N2 | 105.1(2) | 105.3(2) |

| N1-N2-N3 | 109.8(2) | 109.6(2) |

| Data sourced from the crystallographic information file for 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. nih.gov |

The following table summarizes the types of non-covalent interactions that are likely to be significant in the supramolecular assembly of systems containing this compound, based on general principles of tetrazole chemistry.

| Interaction Type | Description | Potential Role in this compound Assembly |

| Hydrogen Bonding | The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. | Directional control of crystal packing when co-crystallized with hydrogen bond donors. |

| π-π Stacking | The aromatic tetrazole rings can stack on top of each other. | Contributes to the stabilization of layered or columnar structures. |

| C-H···N Interactions | Weak hydrogen bonds between the C-H bonds of the ethyl group and nitrogen atoms of adjacent tetrazole rings. | Fine-tuning of the crystal packing and stabilization of specific molecular orientations. |

| Hydrophobic Interactions | The ethyl groups can interact with each other, excluding water or other polar molecules. | Can lead to the formation of segregated domains within the crystal structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.